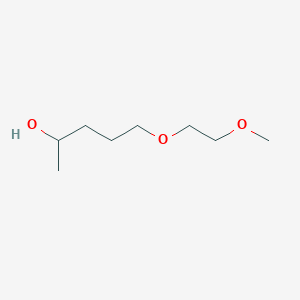
5-(2-Methoxyethoxy)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethoxy)pentan-2-ol typically involves the reaction of 2-pentanol with 2-methoxyethanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)pentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or aldehyde.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Methoxyethoxy)pentan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(2-Methoxyethoxy)pentan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol:
3-Methyl-2-butanol: Another isomer with similar reactivity and applications.
Isoamyl alcohol: Commonly used in industrial applications and shares some functional similarities with 5-(2-Methoxyethoxy)pentan-2-ol.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Biological Activity
Overview of 5-(2-Methoxyethoxy)pentan-2-ol
This compound, also known as a glycol ether, is a compound that belongs to the family of alcohols and ethers. Its structure consists of a pentanol backbone with a methoxyethoxy group, which contributes to its solubility and reactivity in various biological systems.
1. Solvent Properties and Applications
The compound is primarily used as a solvent in various industrial applications, including paints, coatings, and cleaning products. Its solvent properties are attributed to its ability to dissolve both polar and non-polar substances, making it versatile in formulations.
2. Toxicological Profile
Research indicates that glycol ethers can exhibit varying degrees of toxicity depending on their structure. For instance, some studies have shown that certain glycol ethers can cause reproductive toxicity and developmental effects in laboratory animals. The specific effects of this compound on human health are less well-documented but may share similarities with other glycol ethers.
4. Biodegradability and Environmental Impact
The environmental impact of glycol ethers is an important consideration. Studies have shown that many glycol ethers can degrade in the environment, but the rate of degradation varies significantly among different compounds. Understanding the biodegradability of this compound is crucial for assessing its environmental risks.
Case Studies
- Reproductive Toxicity : A study examining various glycol ethers found that exposure to certain compounds led to decreased fertility rates in animal models. While specific data on this compound was not available, the findings raise concerns regarding similar compounds.
- Endocrine Activity : Research has indicated that some glycol ethers can bind to hormone receptors, potentially leading to endocrine disruption. Further investigation into this compound's interaction with hormone pathways is warranted.
Data Table: Comparison of Glycol Ethers
| Compound Name | Solubility (g/100 mL) | Reproductive Toxicity | Endocrine Disruption Potential |
|---|---|---|---|
| This compound | Moderate | Unknown | Potential |
| Ethylene Glycol Butyl Ether | High | Yes | Yes |
| Dipropylene Glycol Monomethyl Ether | Moderate | Yes | Potential |
Properties
Molecular Formula |
C8H18O3 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-8(9)4-3-5-11-7-6-10-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
WUIQLXSQBJKKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















